

2-(Methylthio)-4-pyrimidinecarbonitrile

molecular structure and weight

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Compound of Interest

Compound Name: 2-(Methylthio)-4-pyrimidinecarbonitrile

Cat. No.: B072386

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Core Molecular Attributes of 2-(Methylthio)-4-pyrimidinecarbonitrile

2-(Methylthio)-4-pyrimidinecarbonitrile is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil). The presence of a methylthio (-SCH₃) group at the 2-position and a nitrile (-C≡N) group at the 4-position imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Molecular Structure and Identifiers

The structural arrangement of **2-(Methylthio)-4-pyrimidinecarbonitrile** is key to its chemical behavior. The pyrimidine ring provides a stable aromatic core, while the methylthio group can act as a leaving group in nucleophilic substitution reactions, and the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

Below is a visualization of the molecular structure.

Caption: Molecular structure of **2-(Methylthio)-4-pyrimidinecarbonitrile**.

A summary of key identifiers and properties for this compound is provided in the table below.

Identifier	Value	Source
IUPAC Name	2-Methylsulfanylpyrimidine-4-carbonitrile	[1]
CAS Number	1124-75-0	[1]
Molecular Formula	C ₆ H ₅ N ₃ S	[1]
Molecular Weight	151.19 g/mol	[1]
Canonical SMILES	CSC1=NC=C(C=N1)C#N	Inferred from IUPAC Name

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **2-(Methylthio)-4-pyrimidinecarbonitrile** are not widely published. However, based on its structure and data from related compounds, we can infer certain characteristics. The compound is expected to be a solid at room temperature, likely a crystalline powder, and should be stored in a dry, sealed container at room temperature.[\[1\]](#) For comparison, a related compound, 2-Methylthio-4-pyrimidone, is described as a white crystalline powder with a melting point of 197-201 °C.[\[2\]](#) Another related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, has a reported melting point range of 232-241 °C.[\[3\]](#)[\[4\]](#)

Synthesis Strategies and Methodologies

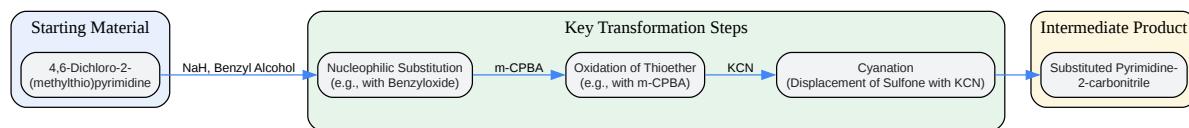
While a specific, peer-reviewed synthesis protocol for **2-(Methylthio)-4-pyrimidinecarbonitrile** is not readily available in the literature, its synthesis can be approached through established methods for constructing substituted pyrimidines. The synthesis of structurally similar compounds provides a strong basis for a proposed synthetic route.

For instance, the synthesis of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is achieved by the condensation of 2-methyl-2-thiopseudourea with (E)-ethyl 2-cyano-3-ethoxyacrylate in the presence of a base like potassium carbonate.[\[5\]](#) This suggests that a plausible route to the target molecule could involve the reaction of a suitable three-carbon precursor with S-methylisothiourea.

A more general and highly relevant approach involves the modification of a pre-formed pyrimidine ring. A notable example is the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, which starts from 4,6-dichloro-2-(methylthio)pyrimidine.[6] This precursor is synthesized from the readily available thiobarbituric acid. The key steps in this multi-step synthesis involve the oxidation of the methylthio group to a methylsulfonyl group, which is a better leaving group, followed by nucleophilic substitution with a cyanide source, such as KCN.[6]

Exemplary Synthesis Workflow for a Related Pyrimidinecarbonitrile

The following workflow, adapted from the synthesis of a more complex pyrimidinecarbonitrile, illustrates the key chemical transformations that are relevant to this class of compounds.[6] This provides a logical framework for researchers aiming to synthesize **2-(Methylthio)-4-pyrimidinecarbonitrile** or its derivatives.



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Caption: Generalized workflow for the synthesis of a pyrimidine-2-carbonitrile derivative.

Protocol Considerations based on the Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile: [6]

- Protection/Substitution: The synthesis begins with the displacement of the chloro groups on the pyrimidine ring. In the reference procedure, benzyl alcohol and sodium hydride are used to form the corresponding dibenzyloxy derivative. This step serves to protect the 4 and 6 positions and modify the electronic properties of the ring.
- Oxidation: The methylthio group is then oxidized to a methylsulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is a much better

leaving group than the thioether, which is crucial for the subsequent cyanation step. This causality is central to the success of the reaction; direct displacement of the methylthio group is generally not feasible.

- Cyanation: The methylsulfonyl group is displaced by a cyanide anion, typically from a source like potassium cyanide (KCN), to introduce the carbonitrile functionality at the 2-position. This is a standard method for introducing nitrile groups onto heterocyclic systems.

This self-validating protocol, where the success of each step is predicated on the outcome of the previous one (e.g., oxidation enabling cyanation), ensures a logical and robust synthetic sequence.

Potential Applications in Research and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry due to their diverse biological activities. While specific applications for **2-(Methylthio)-4-pyrimidinecarbonitrile** are not extensively documented, its structure suggests it is a valuable intermediate for creating libraries of compounds for screening.

The methylthio group at the 2-position is a key functional handle. As seen in related syntheses, it can be oxidized and displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. The nitrile group at the 4-position can also be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, further expanding the molecular diversity that can be generated from this scaffold.

Compounds of the 2-(methylthio)pyrimidine class have been investigated for various therapeutic areas, including:

- Antiviral and Anticancer Agents: The pyrimidine core is a well-known pharmacophore in these fields.^[2]
- Analgesics: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have shown significant analgesic activity.^[7]

- Agrochemicals: These compounds can also serve as intermediates in the development of crop protection agents.[2]

Safety and Handling

Proper handling of **2-(Methylthio)-4-pyrimidinecarbonitrile** is essential in a laboratory setting. Based on the Globally Harmonized System (GHS) classifications for this compound, it should be treated as a hazardous substance.[8]

GHS Hazard Information:[8]

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Precautionary Statements (selected):[8]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safety data sheets for related compounds, such as 4-Chloro-2-(methylthio)pyrimidine, indicate that some derivatives can cause severe skin burns and eye damage, highlighting the need for caution with this class of compounds.[9] Always consult the specific Safety Data Sheet (SDS) for the material being used and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

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